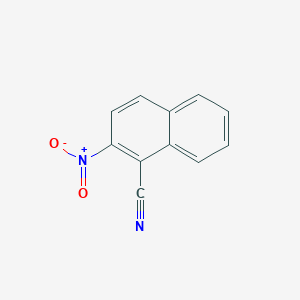
3-bromocycloocta-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromocycloocta-1,5-diene: is an organic compound with the molecular formula C8H11Br. It is a derivative of cyclooctadiene, where a bromine atom is substituted at the third position of the cyclooctadiene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromocycloocta-1,5-diene can be synthesized through the bromination of 1,5-cyclooctadiene. The reaction typically involves the addition of bromine (Br2) to 1,5-cyclooctadiene in an inert solvent such as chloroform (CHCl3) at low temperatures (around -70°C) to control the reaction rate and prevent over-bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 3-Bromocycloocta-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with reagents like hydrogen (H2) or halogens (Cl2, Br2).
Elimination Reactions: The compound can undergo elimination reactions to form cyclooctatetraene under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, often with a base to facilitate the reaction.
Addition Reactions: Conducted in the presence of catalysts such as palladium or nickel to enhance the reaction rate.
Elimination Reactions: Often require strong bases like potassium tert-butoxide (KOtBu) and elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include cyclooctadiene derivatives with different functional groups replacing the bromine atom.
Addition Reactions: Products include saturated or partially saturated cyclooctadiene derivatives.
Elimination Reactions: The major product is cyclooctatetraene.
科学的研究の応用
Chemistry: 3-Bromocycloocta-1,5-diene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.
作用機序
The mechanism of action of 3-bromocycloocta-1,5-diene primarily involves its reactivity due to the presence of the bromine atom and the conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition and elimination reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of diverse organic molecules .
類似化合物との比較
1,5-Cyclooctadiene: A parent compound of 3-bromocycloocta-1,5-diene, lacking the bromine substitution.
3-Chlorocycloocta-1,5-diene: A similar compound where a chlorine atom is substituted at the third position instead of bromine.
Cyclooctatetraene: A related compound with four conjugated double bonds, formed through the elimination reaction of this compound.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
3-bromocycloocta-1,5-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-8H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQKELZZZRWNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339496 |
Source


|
| Record name | 3-Bromo-1,5-cyclooctadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23346-40-9 |
Source


|
| Record name | 3-Bromo-1,5-cyclooctadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

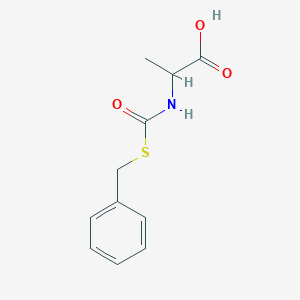
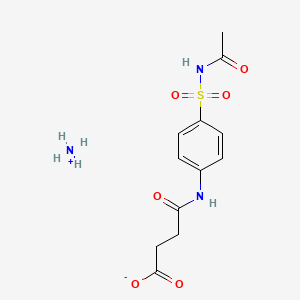


![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)

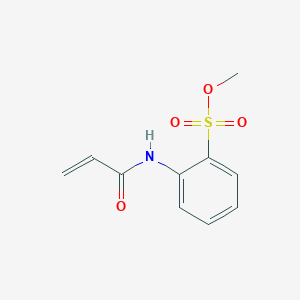

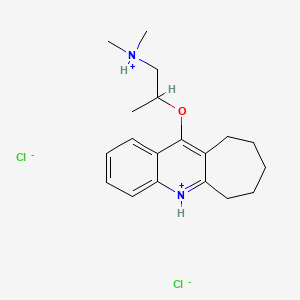
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
